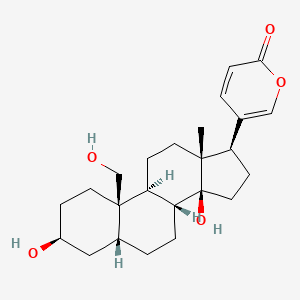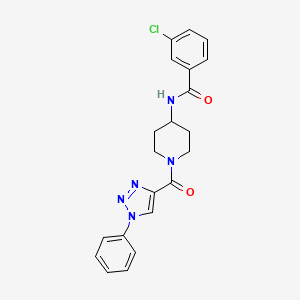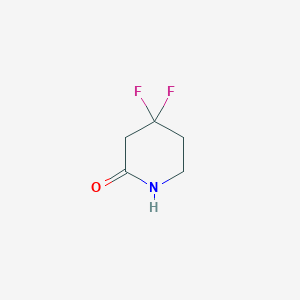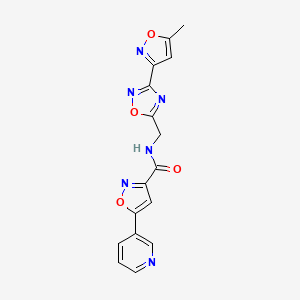![molecular formula C15H12F3NO3 B2860887 Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 866154-36-1](/img/structure/B2860887.png)
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Vue d'ensemble
Description
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is an organic compound . It belongs to the class of organic compounds known as 4-benzylpiperidines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzyl group attached to the 4-position of a piperidine . The optimal structure of the pyridine group was 5-CF3 .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 311.26 . The InChI code is 1S/C15H12F3NO3/c1-2-21-14 (20)10-3-6-12 (7-4-10)22-13-8-5-11 (9-19-13)15 (16,17)18/h3-9H,2H2,1H3 .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate and its derivatives have been synthesized and characterized, showing potential as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases. These compounds exhibit competent phosphatase and β-lactamase mimic activities, suggesting their utility in biochemical research and possibly in the development of novel biocatalysts (Daumann et al., 2012).
Crystallography and Molecular Structure
- The crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, providing insights into its molecular geometry and potential for forming intermolecular hydrogen bonds. Such structural elucidations are crucial for understanding the chemical behavior and potential applications of similar compounds (Manolov et al., 2012).
Nonlinear Optical (NLO) Properties
- A study on the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives using density functional theory (DFT) and time-dependent DFT methods revealed that these compounds are promising candidates for NLO materials. The static first and second hyperpolarizabilities of these compounds are significantly larger than those of the NLO prototypical molecule, para-nitroaniline, indicating their potential application in optical technologies (Kiven et al., 2023).
Molecular Docking and Biological Evaluation
- The molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate suggest its potential inhibitory activity against specific targets. This highlights the compound's relevance in medicinal chemistry and drug design, demonstrating the versatility of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate derivatives in scientific research (El-Azab et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGALDFZNYCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


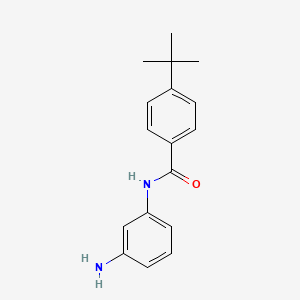
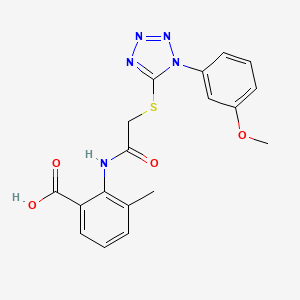
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2860810.png)
![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)

